molecular formula C6H7F2N B6173877 rac-(1r,3r)-3-(difluoromethyl)cyclobutane-1-carbonitrile CAS No. 2680539-33-5

rac-(1r,3r)-3-(difluoromethyl)cyclobutane-1-carbonitrile

Cat. No.: B6173877
CAS No.: 2680539-33-5
M. Wt: 131.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1r,3r)-3-(difluoromethyl)cyclobutane-1-carbonitrile: is a synthetic organic compound characterized by a cyclobutane ring substituted with a difluoromethyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1r,3r)-3-(difluoromethyl)cyclobutane-1-carbonitrile typically involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.

    Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Addition of the Carbonitrile Group: This can be done using cyanation reactions, where a suitable leaving group on the cyclobutane ring is replaced by a nitrile group.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of metal catalysts to facilitate the cycloaddition and cyanation reactions.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction rates.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor the desired reactions.

Chemical Reactions Analysis

Types of Reactions

rac-(1r,3r)-3-(difluoromethyl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group to an amine.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution Reagents: Such as halogens or nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: May yield primary amines.

    Substitution: May yield various substituted cyclobutane derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a precursor for the development of pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rac-(1r,3r)-3-(difluoromethyl)cyclobutane-1-carbonitrile exerts its effects depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Chemical Reactivity: Undergoing chemical reactions that produce biologically active intermediates.

Comparison with Similar Compounds

Similar Compounds

    3-(Difluoromethyl)cyclobutane-1-carbonitrile: Lacks the racemic mixture and may have different stereochemical properties.

    3-(Trifluoromethyl)cyclobutane-1-carbonitrile: Contains an additional fluorine atom, which may affect its reactivity and applications.

    Cyclobutane-1-carbonitrile: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.

Uniqueness

rac-(1r,3r)-3-(difluoromethyl)cyclobutane-1-carbonitrile is unique due to its specific stereochemistry and the presence of both difluoromethyl and carbonitrile groups

Properties

CAS No.

2680539-33-5

Molecular Formula

C6H7F2N

Molecular Weight

131.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.